molecular formula C22H15BrN2O3 B11552610 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11552610
M. Wt: 435.3 g/mol
InChI Key: HYVIWFNKWSDMNG-UHFFFAOYSA-N
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Description

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated benzodioxole moiety and a benzoxazole group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the bromination of 1,3-benzodioxole, followed by the formation of the benzoxazole ring through cyclization reactions. The final step involves the formation of the methanimine linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE stands out due to its unique combination of brominated benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C22H15BrN2O3/c1-13-4-2-3-5-16(13)22-25-18-9-15(6-7-19(18)28-22)24-11-14-8-20-21(10-17(14)23)27-12-26-20/h2-11H,12H2,1H3

InChI Key

HYVIWFNKWSDMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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